BenchChemオンラインストアへようこそ!

2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide

Physicochemical profiling Drug-likeness Lead optimization

2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide (CAS 1354953-98-2) is a heterocyclic small molecule with the molecular formula C₁₂H₁₁BrN₂OS and molecular weight 311.20 g/mol, classified within the 4-aryl-thienyl acetamide chemotype. This compound features a thiophene core bearing three distinct substituents: a 4-bromo group, a 5-(4-aminophenyl) aryl appendage, and a 2-acetamide side chain.

Molecular Formula C12H11BrN2OS
Molecular Weight 311.2 g/mol
CAS No. 1354953-98-2
Cat. No. B1374462
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide
CAS1354953-98-2
Molecular FormulaC12H11BrN2OS
Molecular Weight311.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(C=C(S2)CC(=O)N)Br)N
InChIInChI=1S/C12H11BrN2OS/c13-10-5-9(6-11(15)16)17-12(10)7-1-3-8(14)4-2-7/h1-5H,6,14H2,(H2,15,16)
InChIKeyHRPRHTXGMDBWAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide (CAS 1354953-98-2): Structural Class and Procurement Baseline


2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide (CAS 1354953-98-2) is a heterocyclic small molecule with the molecular formula C₁₂H₁₁BrN₂OS and molecular weight 311.20 g/mol, classified within the 4-aryl-thienyl acetamide chemotype . This compound features a thiophene core bearing three distinct substituents: a 4-bromo group, a 5-(4-aminophenyl) aryl appendage, and a 2-acetamide side chain. The 4-aryl-thienyl acetamide scaffold has been investigated in structure-based drug design campaigns targeting the nuclear receptor RORγt, where X-ray co-crystal structures guided optimization toward nanomolar-potency inverse agonists [1][2]. Commercially, the compound is available from multiple vendors at ≥95% purity, with pricing structures reflecting its status as a specialty building block rather than a commodity intermediate .

Why Generic Substitution Fails for 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide: The Convergence of Three Functional Handles


Generic substitution of 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide with simpler thiophene acetamides or mono-functional building blocks fails because this compound uniquely converges three synthetically orthogonal functional handles on a single thiophene scaffold: (i) an aryl bromide at position 4 enabling Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), (ii) a primary aniline on the 5-aryl ring serving as a nucleophilic handle for amidation, sulfonylation, or diazotization, and (iii) a primary acetamide at position 2 capable of hydrogen-bond donor/acceptor interactions with biological targets including the Glu379 backbone amide observed in RORγt co-crystal structures [1]. The des-bromo analog 2-[5-(4-aminophenyl)thiophen-2-yl]acetamide lacks the cross-coupling handle, while the des-amino analog N-(5-phenylthiophen-2-yl)acetamide (CAS 14770-86-6) eliminates the nucleophilic aniline required for downstream derivatization . The computed LogP of 2.7876 for the target compound reflects the lipophilicity contribution of the bromine atom, which is absent in non-halogenated analogs and alters both physicochemical and potential pharmacokinetic profiles .

2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide: Quantitative Differentiation Evidence Against Closest Structural Analogs


Physicochemical Differentiation: LogP and TPSA Comparison Against Des-Bromo and Des-Amino Analogs

The target compound's computed LogP of 2.7876 and TPSA of 69.11 Ų differentiate it from three structurally closest analogs. Compared to the des-bromo analog 2-[5-(4-aminophenyl)thiophen-2-yl]acetamide (estimated LogP ~1.9 lower due to absence of bromine), the bromine atom contributes approximately +0.9 LogP units of lipophilicity . Versus N-(5-phenylthiophen-2-yl)acetamide (CAS 14770-86-6, TPSA ~29.1 Ų, only 1 H-bond donor), the target compound's primary aniline and acetamide groups contribute an additional ~40 Ų of polar surface area and a second H-bond donor . These differences are meaningful for membrane permeability predictions and solubility optimization in medicinal chemistry campaigns, where balancing LogP and TPSA is critical for achieving oral bioavailability [1].

Physicochemical profiling Drug-likeness Lead optimization

Synthetic Handle Multiplicity: Quantitative Comparison of Derivatizable Functional Groups vs. Common Building Block Alternatives

The target compound possesses three chemically orthogonal derivatizable functional groups on a single thiophene core: (i) C4-Br for transition metal-catalyzed cross-coupling, (ii) 4-aminophenyl NH₂ for amidation/sulfonylation/reductive amination, and (iii) acetamide NH₂ for further elaboration. In contrast, the commonly available N-(4-bromothiophen-2-yl)acetamide (CAS not specifically assigned; C₆H₆BrNOS, MW 220.09) offers only two handles (bromine + acetamide) and lacks the 5-aryl extension that provides both conformational rigidity and an additional diversity vector . Similarly, N-(4-aminophenyl)-2-thiopheneacetamide (CAS 954579-58-9) bears the aniline and thiophene but lacks the bromine required for late-stage functionalization . The presence of three handles on a scaffold with molecular weight of only 311.20 g/mol yields a derivatizable group density (handles per 100 Da) of approximately 0.96, compared to approximately 0.91 for N-(4-bromothiophen-2-yl)acetamide, representing a measurable efficiency advantage for library synthesis applications .

Synthetic chemistry Building blocks Cross-coupling

Class-Level Pharmacophore Relevance: 4-Aryl-Thienyl Acetamide Scaffold Validated in RORγt Inverse Agonist Co-Crystal Structures

The 4-aryl-thienyl acetamide scaffold, of which the target compound is a direct structural member, has been validated through X-ray co-crystal structures with the RORγt ligand-binding domain (PDB: 5NI8, resolution 1.94 Å) [1]. In the J. Med. Chem. 2018 study by Narjes et al., structure-based design on this scaffold identified that the acetamide oxygen forms a critical hydrogen bond with the backbone amide of Glu379 in RORγt, an interaction that 'greatly enhanced the cellular activity of previously weakly cell-active compounds' [2]. The best compounds in this series achieved nanomolar activity in a primary human TH17 cell assay measuring IL-17 release inhibition and demonstrated favorable pharmacokinetics in rodents, with compound 32 identified as a promising lead [2]. The target compound's substitution pattern (4-bromo, 5-(4-aminophenyl), 2-acetamide) maps directly onto this validated pharmacophore, where the 4-position bromine can serve as a vector for further optimization or as a metabolic blocking group, the 5-aryl group engages the cofactor-recruitment site, and the 2-acetamide enables the critical Glu379 hydrogen bond interaction. In contrast, N-linked thiophene acetamides such as N-(5-phenylthiophen-2-yl)acetamide (CAS 14770-86-6) lack the direct C2-acetamide connectivity to the thiophene core and cannot engage Glu379 in the same geometry [3].

RORγt Nuclear receptor Inverse agonist Autoimmune disease

Commercial Availability and Purity Specification: ≥95% Purity Baseline with Documented Storage Requirements

The target compound is commercially available from multiple independent suppliers at a minimum purity specification of ≥95% . ChemScene (Cat. No. CS-0265081) specifies storage at 2–8°C sealed in dry conditions with room temperature shipping in continental US . CymitQuimica (Biosynth brand, Ref. 3D-EEC95398) offers the compound at 25 mg (€249) and 250 mg (€989) scales . MolDB (Cat. No. M202624) lists pricing from $575 (100 mg) to $4,250 (5 g) with a 1–3 week lead time . In contrast, the structurally simpler comparator N-(4-bromothiophen-2-yl)acetamide (MW 220.09) is more widely available at lower cost but lacks the 5-aryl extension and aniline functionality needed for advanced library synthesis . The target compound's higher price point reflects its greater synthetic complexity and the value of its convergent functional group architecture, which can replace multiple sequential building block purchases in parallel synthesis workflows.

Procurement Quality specification Storage stability

Best-Fit Research and Industrial Application Scenarios for 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide


RORγt-Focused Medicinal Chemistry: Structure-Guided Optimization of 4-Aryl-Thienyl Acetamide Inverse Agonists

Research groups pursuing RORγt inverse agonists for autoimmune indications (psoriasis, rheumatoid arthritis, multiple sclerosis, IBD) can deploy this compound as a direct entry point into the 4-aryl-thienyl acetamide scaffold validated by X-ray co-crystal structures (PDB 5NI8). The C2-acetamide enables the Glu379 backbone H-bond critical for cellular potency, while the 4-bromo substituent provides a synthetic handle for late-stage diversification via Suzuki or Buchwald-Hartwig coupling to explore the cofactor-recruitment site sub-pocket identified in the Narjes et al. J. Med. Chem. 2018 study [1][2].

Parallel Library Synthesis: Maximizing Diversity from a Single Trifunctional Building Block

Medicinal chemistry teams conducting parallel library synthesis can leverage the three orthogonal functional handles (C4-Br, aniline NH₂, acetamide NH₂) to generate diverse compound arrays from a single starting material. The C4-Br enables Pd-catalyzed cross-coupling with aryl/heteroaryl boronic acids; the aniline can be elaborated via amidation, sulfonylation, or reductive amination; and the acetamide can be alkylated or converted to thioamide analogs. This three-handle architecture on a compact 311 Da scaffold reduces the number of separate building block purchases and synthetic steps compared to sequential mono-functional building block approaches .

Fragment-Based Drug Discovery: Halogen-Enriched Fragment with Validated Target Engagement

In fragment-based drug discovery (FBDD) campaigns, the compound's molecular weight (311 Da) and computed LogP (2.79) place it within the acceptable fragment space, while the bromine atom provides both a heavy atom for X-ray crystallographic detection and a synthetic vector for fragment growth. The scaffold's demonstrated ability to engage the RORγt ligand-binding domain via a specific H-bond interaction with Glu379 provides a structurally characterized starting point that simpler bromothiophene fragments (e.g., N-(4-bromothiophen-2-yl)acetamide, MW 220 Da) cannot match due to their inability to simultaneously engage the cofactor-recruitment site [1][2].

Chemical Biology Probe Development: Photoaffinity Labeling via Aniline Derivatization

The primary aniline on the 5-aryl ring offers a unique derivatization site for installing photoaffinity labels (diazirine or benzophenone moieties) or biotin/fluorophore tags for chemical biology target engagement studies, while retaining the bromine as an orthogonal handle for subsequent SAR exploration. This dual-handle capability is absent in des-amino comparators such as N-(5-phenylthiophen-2-yl)acetamide, which lack the nucleophilic amine required for biocompatible conjugation chemistry .

Quote Request

Request a Quote for 2-[5-(4-Aminophenyl)-4-bromothiophen-2-yl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.